molecular formula C20H17BrN2O4 B2638735 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1448060-09-0

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2638735
CAS No.: 1448060-09-0
M. Wt: 429.27
InChI Key: YMCAAIKCTAHGAC-UHFFFAOYSA-N
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Description

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromopyridine moiety, a piperidine ring, and a chromenone core, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds, facilitating the construction of the desired molecular framework.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and chromenone core may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
  • 3-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Uniqueness

The presence of the bromine atom in 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one distinguishes it from its analogs, potentially enhancing its reactivity and biological activity. The combination of the bromopyridine moiety with the piperidine and chromenone structures provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c21-16-5-3-9-22-18(16)26-14-7-10-23(11-8-14)19(24)15-12-13-4-1-2-6-17(13)27-20(15)25/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAAIKCTAHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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